3-(Bromomethyl)-2,2-difluoropentane

Catalog No.
S13694109
CAS No.
M.F
C6H11BrF2
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-2,2-difluoropentane

Product Name

3-(Bromomethyl)-2,2-difluoropentane

IUPAC Name

3-(bromomethyl)-2,2-difluoropentane

Molecular Formula

C6H11BrF2

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C6H11BrF2/c1-3-5(4-7)6(2,8)9/h5H,3-4H2,1-2H3

InChI Key

IUVKSJICJKIAJL-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C(C)(F)F

3-(Bromomethyl)-2,2-difluoropentane is an organic compound characterized by a bromomethyl group attached to a pentane chain with two fluorine atoms at the second carbon position. Its molecular formula is C6H13BrF2C_6H_{13}BrF_2, and it has a molecular weight of approximately 165.071 g/mol. The compound is notable for its unique structure that incorporates both bromine and fluorine, which can significantly influence its chemical reactivity and physical properties.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, cyanide ions, or amines, leading to products like 3-(hydroxymethyl)-2,2-difluoropentane or 3-(cyanomethyl)-2,2-difluoropentane.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as 2,2-difluoropent-2-ene.
  • Oxidation Reactions: The bromomethyl group can be oxidized to yield corresponding alcohols or carboxylic acids.

Common reagents for these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate or chromium trioxide for oxidation .

The synthesis of 3-(Bromomethyl)-2,2-difluoropentane typically involves the bromination of 1,1-difluoropentane using bromine in the presence of a radical initiator like azobisisobutyronitrile under UV light. This method allows for effective incorporation of the bromomethyl group into the pentane chain. In industrial settings, continuous flow reactors may be employed to enhance mixing and control reaction conditions for large-scale production .

This compound finds applications across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated organic compounds.
  • Medicinal Chemistry: Due to its unique properties, it may be utilized in the development of pharmaceuticals that require fluorinated moieties for enhanced efficacy.
  • Industrial Uses: It is used in producing specialty chemicals and agrochemicals due to its distinct reactivity profile .

Several compounds share structural similarities with 3-(Bromomethyl)-2,2-difluoropentane:

Compound NameStructureUnique Features
3-(Chloromethyl)-2,2-difluoropentaneContains chlorine instead of bromineChlorine may impart different reactivity
3-(Iodomethyl)-2,2-difluoropentaneContains iodine instead of bromineIodine has larger atomic size affecting bond strength
3-(Bromomethyl)-2,2-dichloropentaneContains dichlorinated structureThe absence of fluorine alters physical properties significantly

Uniqueness: The uniqueness of 3-(Bromomethyl)-2,2-difluoropentane lies in its combination of both bromine and fluorine atoms. This combination imparts distinct reactivity and stability compared to its analogs. The fluorine atoms enhance lipophilicity and metabolic stability while the bromine atom provides a reactive site for further chemical modifications .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

200.00122 g/mol

Monoisotopic Mass

200.00122 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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